molecular formula C8H16ClNO2 B2584722 (R)-methyl 2-(piperidin-2-yl)acetate HCl CAS No. 144239-68-9

(R)-methyl 2-(piperidin-2-yl)acetate HCl

Cat. No.: B2584722
CAS No.: 144239-68-9
M. Wt: 193.67
InChI Key: KGLWWMPBPHRIHK-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-methyl 2-(piperidin-2-yl)acetate HCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(piperidin-2-yl)acetate HCl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-methyl 2-(piperidin-2-yl)acetate HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-methyl 2-(piperidin-2-yl)acetate HCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar reactivity.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

®-methyl 2-(piperidin-2-yl)acetate HCl is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

(R)-methyl 2-(piperidin-2-yl)acetate hydrochloride is a piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

(R)-methyl 2-(piperidin-2-yl)acetate HCl is characterized by its unique piperidine structure, which contributes to its reactivity and biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and industry.

Research indicates that this compound primarily acts by modulating neurotransmitter levels in the brain. Specifically, it increases the levels of dopamine and norepinephrine , neurotransmitters associated with focus, motivation, and reward processing. This mechanism underpins its investigation in neuropharmacological studies aimed at addressing symptoms related to neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Neuropharmacology

The compound has shown promise in managing symptoms associated with neurodegenerative disorders. Its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease, where dopamine deficiency is a hallmark .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. Its interactions with specific molecular targets could inhibit cancer cell proliferation. Further research is needed to elucidate these effects and establish effective dosages .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
Methylphenidate HydrochlorideHighUsed primarily for ADHD treatment
3,4-Dichloromethylphenidate HydrochlorideModerateContains additional chlorine substituents affecting potency
EthylphenidateModerateSimilar piperidine structure but different ester group affecting pharmacokinetics

This table highlights how this compound stands out due to its specific structural configuration and potential applications across various therapeutic areas.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .
  • Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent .
  • Cholinesterase Inhibition : Preliminary findings indicate that derivatives of piperidine compounds may show anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown .

Properties

IUPAC Name

methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWWMPBPHRIHK-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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